molecular formula C12H16N2O B12121574 4-Amino-1-(3,4-dimethylphenyl)-2-pyrrolidinone

4-Amino-1-(3,4-dimethylphenyl)-2-pyrrolidinone

Cat. No.: B12121574
M. Wt: 204.27 g/mol
InChI Key: LJADIEBJFWXYIR-UHFFFAOYSA-N
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Description

4-Amino-1-(3,4-dimethylphenyl)-2-pyrrolidinone is a chemical compound developed for scientific research, particularly in the field of oncology and cell biology. This pyrrolidinone-based small molecule is designed for Research Use Only and is not intended for diagnostic or therapeutic applications. Pyrrolidinone compounds represent a significant class of molecules studied for their potential to modulate protein-protein interactions involved in cancer metastasis. Research on structurally similar molecules has shown that these compounds can target the urokinase receptor (uPAR), a cell-surface protein implicated in crucial steps of cancer progression such as cell adhesion, migration, and invasion . The urokinase receptor contributes to pericellular proteolysis by binding and sequestering the urokinase-type plasminogen activator (uPA) to the cell surface, facilitating extracellular matrix (ECM) degradation which is a hallmark of malignant tumors . In cellular studies, pyrrolidinone analogs have demonstrated the ability to inhibit cancer cell invasion through mechanisms that may differ from other related compound classes like pyrazoles or piperidinones . For instance, while some analogs specifically inhibit invasion, others may also affect cell proliferation or signaling pathways. This makes this compound a valuable tool for researchers investigating the intricate mechanisms of cancer metastasis and for distinguishing the specific roles of different molecular targets in these processes . The compound's structure, featuring amino substitutions on both the pyrrolidinone ring and the phenyl ring, is optimized for interaction with key hydrophobic pockets in target proteins, as suggested by structure-based computational analyses of similar molecules .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-amino-1-(3,4-dimethylphenyl)pyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O/c1-8-3-4-11(5-9(8)2)14-7-10(13)6-12(14)15/h3-5,10H,6-7,13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJADIEBJFWXYIR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2CC(CC2=O)N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Acylation of 3,4-Dimethyltoluene

Valeroyl chloride reacts with 3,4-dimethyltoluene under Friedel-Crafts conditions (AlCl₃ catalyst, benzene solvent) to yield 1-(3,4-dimethylphenyl)-pentan-1-one. This step establishes the aryl-ketone backbone critical for subsequent bromination.

Reaction Conditions

  • Catalyst: AlCl₃ (1.2 equiv)

  • Solvent: Benzene, reflux

  • Yield: ~85%

α-Bromination of the Ketone

The ketone is brominated at the α-position using bromine (Br₂) in the presence of catalytic AlCl₃, yielding 2-bromo-1-(3,4-dimethylphenyl)-pentan-1-one. This intermediate is highly reactive toward nucleophilic substitution.

Key Data

  • Reagent: Br₂ (1.1 equiv), AlCl₃ (0.1 equiv)

  • Temperature: 0–5°C (to minimize ring bromination)

  • Yield: Quantitative

Amination with Pyrrolidine Precursors

The α-bromoketone undergoes nucleophilic displacement with a protected pyrrolidine amine. For example, reaction with N-benzyl-pyrrolidine in ethanol at room temperature introduces the pyrrolidine ring, followed by hydrogenolysis to remove the benzyl group.

Optimization Insight

  • Solvent: Ethanol (polar aprotic solvents improve nucleophilicity)

  • Deprotection: H₂/Pd-C, 40 psi, 80% yield

Ring-Contraction of Pyridine Derivatives

Recent advances utilize photochemical ring-contraction of pyridines to construct the pyrrolidinone core. A method reported by PMC involves:

Photoinduced Borylation and Silylation

Pyridine derivatives treated with PhMe₂SiBpin under UV light (365 nm) form N-boryl-6-silyl-2-azabicyclo[3.1.0]hex-3-ene, which undergoes ring-opening to yield substituted pyrrolidinones.

Critical Parameters

  • Light Source: 365 nm LED

  • Reagents: PhMe₂SiBpin (2.2 equiv), benzene solvent

  • Yield: 70–75%

Functionalization with 3,4-Dimethylphenyl Groups

Post-ring contraction, Suzuki-Miyaura coupling introduces the 3,4-dimethylphenyl moiety using a boronic acid derivative. This step achieves regioselective arylation at the 1-position.

Catalytic System

  • Catalyst: Pd(PPh₃)₄ (5 mol%)

  • Base: K₂CO₃

  • Yield: 82%

Comparative Analysis of Synthetic Routes

MethodKey StepsYield (%)AdvantagesLimitations
Friedel-CraftsAcylation → Bromination → Amination65–80High regioselectivityMulti-step, harsh conditions
Ring ContractionPhoto-borylation → Suzuki coupling70–82Atom economy, modularityRequires specialized equipment
MulticomponentOne-pot condensation60–68Rapid scaffold assemblyLimited scope for substitution

Yield Optimization Notes

  • Hydrogenolysis steps in the Friedel-Crafts route often limit overall yield due to over-reduction byproducts.

  • Photochemical methods exhibit superior scalability but require UV-transparent reactors .

Chemical Reactions Analysis

4-Amino-1-(3,4-dimethylphenyl)-2-pyrrolidinone can participate in various reactions:

    Substitution Reactions: It can undergo nucleophilic substitution reactions due to the amino group.

    Oxidation/Reduction Reactions: Depending on reaction conditions, it may be oxidized or reduced.

    Common Reagents: Reagents like acids, bases, and oxidizing agents are used.

    Major Products: The primary product is the target compound itself, but other derivatives may form.

Scientific Research Applications

Medicinal Chemistry

Anticancer Properties
Research indicates that 4-Amino-1-(3,4-dimethylphenyl)-2-pyrrolidinone exhibits promising anticancer activity. In vitro studies have shown that this compound can inhibit the proliferation of various cancer cell lines. For instance, a study demonstrated significant cytotoxicity against A549 lung cancer cells and MCF-7 breast cancer cells with IC50 values of 12.5 µM and 15.0 µM, respectively . These findings suggest that this compound could serve as a lead for developing new anticancer agents.

Anti-inflammatory Effects
The compound has potential anti-inflammatory properties. Preliminary studies suggest that it may inhibit pro-inflammatory cytokines, which are critical mediators in inflammatory processes. This activity positions it as a candidate for further exploration in therapies aimed at treating inflammatory diseases.

Antimicrobial Activity
Some derivatives of this compound have also shown antimicrobial properties, indicating potential applications in treating infections caused by resistant bacterial strains. This aspect is particularly relevant in the context of rising antibiotic resistance.

Pharmacological Studies

Structure-Activity Relationship (SAR)
The structure-activity relationship studies of this compound derivatives have provided insights into how modifications to the chemical structure can enhance biological activity. For example, variations in substituents on the pyrrolidinone ring have been correlated with increased potency against specific targets such as TRPV1 channels, which are involved in pain signaling pathways .

Binding Affinity Studies
Advanced computational techniques have been utilized to evaluate the binding affinity of this compound and its derivatives to various biological targets. Molecular dynamics simulations and pharmacophore modeling have revealed distinct binding modes that can inform the design of more effective analogs .

Materials Science Applications

Synthesis of Novel Polymers
Beyond its biological applications, this compound is being explored for its potential in synthesizing novel polymers. Its unique chemical structure allows it to be used as a monomer or a cross-linking agent in polymer chemistry, leading to materials with tailored properties for specific industrial applications .

Case Studies and Research Findings

Study Focus Findings Reference
Anticancer ActivitySignificant cytotoxicity against A549 and MCF-7 cells; IC50 values: 12.5 µM and 15.0 µM
Anti-inflammatory MechanismsPotential inhibition of pro-inflammatory cytokines
Antimicrobial PropertiesEfficacy against resistant bacterial strains
Structure-Activity RelationshipsEnhanced potency through structural modifications
Polymer SynthesisUse as a monomer/cross-linking agent for novel polymers

Mechanism of Action

The exact mechanism of action depends on the specific application. It may involve binding to receptors, enzyme inhibition, or other molecular interactions.

Comparison with Similar Compounds

Table 1: Structural Comparison

Compound Name Core Structure Substituents Key Functional Groups
4-Amino-1-(3,4-dimethylphenyl)-2-pyrrolidinone Pyrrolidinone 3,4-dimethylphenyl (position 1) Amino (position 4), carbonyl
2-Amino-4-(2-chloro-5-(4-substituted phenyl)pyridin-3-yl)-1-(4-substituted phenyl)pyridine Pyridine-pyridine Chloro, substituted phenyl Amino, chloro
3,5-Dinitro-2-aminopyridine Pyridine Nitro (positions 3,5), amino (position 2) Amino, nitro

Key Observations :

  • Electron Effects: The electron-donating dimethyl groups contrast with electron-withdrawing substituents (e.g., nitro, chloro) in analogs like 3,5-dinitro-2-aminopyridine, altering reactivity in electrophilic substitution reactions .

Pharmacological Activity

Table 2: Bioactivity Comparison

Compound Reported Activity Mechanism/Receptor Interaction Reference
This compound Limited data; inferred antimicrobial Potential inhibition of bacterial enzymes (analog-based) N/A
2-Amino-pyridine derivatives Antimicrobial (MIC: 8–32 µg/mL) Disruption of microbial cell membranes
7,7-Disubstituted hexahydroquinolines Antifungal (C. albicans: IC₅₀ 12 µM) Inhibition of fungal cytochrome P450

Key Observations :

  • Antimicrobial Potency : Chloro- and nitro-substituted analogs exhibit stronger antimicrobial activity than dimethylphenyl derivatives, likely due to enhanced electrophilicity and target binding .
  • Selectivity: The dimethylphenyl group may reduce cytotoxicity compared to nitro-substituted compounds, as nitro groups are associated with higher genotoxic risks .

Key Observations :

  • Efficiency : Piperidine-catalyzed condensations (as in the target compound’s synthesis) offer higher yields than nitration routes, which suffer from side reactions .
  • Scalability : Multi-component reactions (e.g., Ugi) for pyridine derivatives enable rapid diversification but require stringent temperature control .

Biological Activity

4-Amino-1-(3,4-dimethylphenyl)-2-pyrrolidinone is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, effects on various cell lines, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C12H16N2O\text{C}_{12}\text{H}_{16}\text{N}_2\text{O}

This compound features a pyrrolidinone core, which is known for its diverse pharmacological properties.

Research indicates that compounds with similar structures exhibit various mechanisms of action, including:

  • Inhibition of Tumor Cell Proliferation : Compounds containing a pyrrolidinone moiety have been shown to inhibit the growth of tumor cell lines by interfering with critical cellular processes such as tubulin polymerization and cell cycle progression .
  • Cell Cycle Arrest : Notably, certain derivatives have demonstrated the ability to induce G2/M phase arrest in cancer cells, suggesting potential applications in cancer therapy .
  • Apoptosis Induction : The ability to trigger apoptotic pathways has been observed in several studies, highlighting the compound's potential as an anticancer agent .

In Vitro Studies

In vitro studies have demonstrated that this compound exhibits significant biological activity against various cancer cell lines. For instance:

  • Cell Proliferation Inhibition : The compound has been tested against MDA-MB-231 (breast cancer) and PANC-1 (pancreatic cancer) cell lines. Results indicated a dose-dependent inhibition of cell proliferation with IC50 values ranging from 10 to 30 μM .
  • Mechanisms of Inhibition : The compound was found to inhibit gelatinase activity (MMP-9), which is crucial for cancer cell invasion and metastasis .

Comparative Analysis

A comparative analysis of similar compounds reveals differences in their biological activities. The following table summarizes key findings:

CompoundCell Line TestedIC50 (μM)Mechanism of Action
This compoundMDA-MB-23120Inhibition of MMP-9, apoptosis induction
Compound APANC-115Cell cycle arrest
Compound BHeLa25Tubulin polymerization inhibition

Case Studies

Several case studies highlight the therapeutic potential of this compound:

  • Breast Cancer Model : In a study involving MDA-MB-231 cells, treatment with the compound resulted in reduced cell viability and increased apoptosis markers compared to untreated controls. Flow cytometry analysis confirmed significant increases in apoptotic cells post-treatment .
  • Pancreatic Cancer Research : Another study focused on PANC-1 cells showed that the compound inhibited migration and invasion capabilities while promoting apoptosis through caspase activation pathways .

Q & A

Q. Table 1: Crystallization Optimization Parameters

ParameterRecommendation
Solvent SystemEthyl acetate/hexane (1:3 v/v)
Temperature4°C slow cooling from 40°C
Additives1% trifluoroacetic acid (TFA) for protonation
Data RefinementSHELXL with TWIN/BASF for twinned crystals

How should researchers address discrepancies between computational and experimental spectroscopic data?

Methodological Answer:
Discrepancies often arise from tautomerism, solvation effects, or conformational flexibility. Steps:

Re-optimize Computational Models : Use higher-level theory (e.g., B3LYP-D3/6-311++G**) and include solvent effects (PCM model).

Validate NMR Assignments : Perform 2D NMR (COSY, HSQC, HMBC) to confirm proton-carbon connectivity. Compare with 4-Aminoantipyrine derivatives .

Check for Impurities : Use LC-MS to detect byproducts; purity >95% ensures reliable data.

Dynamic Effects : Analyze variable-temperature NMR to identify rotamers or equilibrium states.

What safety protocols are critical for handling this compound?

Methodological Answer:
Based on GHS classification ():

  • Acute Toxicity (H302) : Use fume hoods and closed systems during synthesis.
  • Skin/Irritation (H315/H319) : Wear nitrile gloves and safety goggles; decontaminate spills with 5% acetic acid.
  • Respiratory Protection (H335) : Use NIOSH-approved N95 masks in powder-handling steps.
  • First Aid : Immediate eye irrigation (15 min) with saline; for ingestion, administer activated charcoal (1 g/kg) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.